molecular formula C18H20N4O2S2 B2557765 4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide CAS No. 385787-02-0

4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide

Cat. No. B2557765
CAS RN: 385787-02-0
M. Wt: 388.5
InChI Key: VONLBOPKYNWFMV-UHFFFAOYSA-N
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Description

This compound is a white to off-white powder with a sweet aroma . It’s used as a flavoring agent .


Molecular Structure Analysis

The molecular weight of this compound is 231.7 and its chemical formula is C8H10ClN3OS .


Physical And Chemical Properties Analysis

This compound is soluble in 0.26 mM phosphate buffer pH 7.1 and in propylene glycol . It’s also soluble in ethanol . The compound has a melting point greater than 260°C .

Scientific Research Applications

Synthesis and Chemical Properties

Thienopyrimidine derivatives have been synthesized through various chemical reactions, showcasing the versatility and adaptability of these compounds in chemical synthesis. For example, novel thieno[2,3-d]pyrimidin-4-ones and their derivatives have been synthesized for exploring their potential applications. These compounds are prepared via innovative methods, including condensation reactions and cyclocondensation under microwave irradiation, indicating their significant role in developing new synthetic routes and methodologies (Rahmouni et al., 2016).

Biological and Pharmacological Activities

Thienopyrimidines exhibit a wide range of biological activities, making them of great interest in the development of new therapeutic agents. Several studies have demonstrated their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. For instance, certain thienopyrimidine derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Moreover, these compounds have been evaluated for their antimicrobial properties against various microorganisms, indicating their potential in addressing bacterial and fungal infections (Kolisnyk et al., 2015).

Anticancer Research

Thienopyrimidine derivatives have been investigated for their anticancer properties, with several compounds showing promising results in inhibiting cancer cell proliferation. The synthesis of novel thienopyrimidines and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the ongoing research in exploring these compounds for cancer therapy (Rahmouni et al., 2016).

properties

IUPAC Name

4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-10-11(2)26-17-14(10)15(19)21-18(22-17)25-9-12-3-5-13(6-4-12)16(24)20-7-8-23/h3-6,23H,7-9H2,1-2H3,(H,20,24)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONLBOPKYNWFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC=C(C=C3)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide

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